4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Description
Properties
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBFCOLHAXXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Substituted Pyridin-2-amine with Pyridine-2-carbaldehyde (Method A)
One established approach involves the condensation of a substituted pyridin-2-amine with a substituted pyridine-2-carbaldehyde in methanol, followed by purification via silica gel chromatography. This method, referenced as Method A in medicinal chemistry literature, yields the desired product after chromatographic purification.
| Step | Details |
|---|---|
| Reactants | Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq) |
| Solvent | Methanol (MeOH) |
| Conditions | Stirring at room temperature, reaction time varies |
| Work-up | Silica gel chromatography purification |
| Outcome | Isolated pure product |
This method is versatile for pyridine derivatives and allows introduction of various substituents on the pyridine ring, including dimethylamino and trifluoromethyl groups, by choosing appropriate starting materials.
CBr4 Mediated Dehydrocyclization
A more recent and efficient method reported involves the use of carbon tetrabromide (CBr4) mediated [4 + 1] dehydrocyclization. This approach synthesizes imidazo[1,5-a]heterocycles from pyridin-2-ylmethanamines and aldehydes, a reaction that can be adapted for preparing pyridine-substituted benzaldehydes.
| Parameter | Details |
|---|---|
| Reactants | Aldehydes (0.20 mmol), pyridin-2-ylmethanamine (0.60 mmol), CBr4 (0.36 mmol) |
| Solvent | Acetonitrile (MeCN) or DMSO |
| Temperature | Room temperature (MeCN) or 80 °C (DMSO) |
| Reaction Time | 20 h (MeCN), 4 h (DMSO) |
| Yields | High isolated yields (82–91%) reported for similar compounds |
| Mechanism | Halogen-mediated oxidative cyclization |
This method offers good yields and mild conditions, making it suitable for synthesizing complex pyridine derivatives with electron-withdrawing groups like trifluoromethyl and electron-donating groups like dimethylamino.
Catalytic Oxidative Condensation Using 4,6-Dihydroxysalicylic Acid
Another approach involves oxidative condensation catalyzed by 4,6-dihydroxysalicylic acid under aerobic conditions. This method is used for synthesizing trisubstituted pyridines and can be adapted for the preparation of this compound by selecting appropriate acetophenone and amine derivatives.
Procedure Summary:
| Step | Details |
|---|---|
| Catalyst | 4,6-Dihydroxysalicylic acid (0.05 mmol) |
| Reactants | Pyridin-2-amine derivative, acetophenone derivative |
| Solvent | DMSO (0.1 mL) |
| Additives | BF3·Et2O (0.1 mmol) |
| Conditions | Stirring at 100 °C for 18 h under air |
| Work-up | Silica gel chromatography purification |
| Yield | Moderate to good (74–81% for related compounds) |
This method provides a one-pot synthesis under oxidative conditions, which may be advantageous for scale-up and environmentally benign synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation (Method A) | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, MeOH | Room temp, silica gel purification | Moderate to high | Simple, widely applicable | Requires pure starting materials |
| CBr4 Mediated Dehydrocyclization | Aldehydes, pyridin-2-ylmethanamine, CBr4, MeCN/DMSO | RT or 80 °C, 4–20 h | 82–91 | High yield, mild conditions | Use of halogenated reagents |
| Oxidative Condensation | Pyridin-2-amine, acetophenone, 4,6-dihydroxysalicylic acid, BF3·Et2O, DMSO | 100 °C, 18 h, aerobic | 74–81 | One-pot, catalytic, green chemistry | Longer reaction time |
Research Findings and Notes
The condensation approach (Method A) is a classical and reliable method for assembling pyridine-benzaldehyde frameworks. It allows introduction of diverse substituents by selecting appropriate amines and aldehydes.
The CBr4 mediated dehydrocyclization method is notable for its efficiency and high yields, especially for heterocyclic systems similar to the target compound. Its mild reaction conditions and relatively short reaction times make it attractive for complex molecule synthesis.
The catalytic oxidative condensation using 4,6-dihydroxysalicylic acid represents an environmentally friendly approach, leveraging aerobic oxidation and mild Lewis acid catalysis. This method is particularly useful for synthesizing trisubstituted pyridines and can be adapted for the target compound's synthesis.
Purification in all methods typically involves silica gel chromatography, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.
Reduction: 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde exhibit promising anticancer properties. For example, studies have shown that modifications to this structure can enhance its efficacy against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.
Case Study:
A recent investigation highlighted the neuroprotective effects of related compounds in preventing neuronal death induced by oxidative stress in vitro. The results suggest that the dimethylamino group plays a crucial role in enhancing neuroprotection .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. Notable methods include:
- Reactions with Aldehydes: Utilizing various aldehydes under specific conditions to yield the desired product.
- Functional Group Modifications: Introducing different substituents on the benzaldehyde ring to explore structure-activity relationships.
Table 1: Summary of Synthetic Methods
| Method | Starting Material | Reaction Conditions | Yield |
|---|---|---|---|
| A | Pyridine | Reflux in solvent | 70% |
| B | Benzaldehyde | Room temperature | 65% |
| C | Dimethylamine | Catalytic conditions | 75% |
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings due to its unique electronic properties.
Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance conductivity and stability.
Case Study:
A study demonstrated that polymers modified with this compound exhibited improved electrical conductivity compared to unmodified counterparts, making them suitable for applications in flexible electronics .
Mechanism of Action
The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in a biological system or a chemical reaction. The compound’s structural features, including the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group, influence its reactivity and interactions.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Biological Activity
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H14F3N3O
- Molecular Weight : 309.29 g/mol
- CAS Number : 1311279-70-5
- Density : 1.314 g/cm³ (predicted)
- Boiling Point : 595.9 °C (predicted)
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino and trifluoromethyl groups enhance binding affinity and selectivity, which can modulate biochemical pathways leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission.
Anti-inflammatory Effects
Research indicates that derivatives of the compound exhibit significant anti-inflammatory properties. For instance, a series of related compounds demonstrated IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibitory activity compared to standard drugs like celecoxib .
Neuroprotective Properties
Studies have highlighted the compound's neuroprotective effects, particularly in models of neuroinflammation. Its ability to modulate nAChRs suggests potential applications in treating neurodegenerative diseases .
Case Studies
- Study on COX Inhibition :
- Neuroinflammation Model :
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde?
Answer:
The synthesis typically involves multi-step strategies, including:
- Suzuki-Miyaura Coupling : To link the pyridine and benzaldehyde moieties. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under inert atmospheres facilitate cross-coupling .
- Nucleophilic Substitution : For introducing the trifluoromethyl group, as seen in analogous pyridine derivatives using halogenated precursors and trifluoromethylation reagents like TMSCF₃ .
- Aldehyde Functionalization : Oxidation of benzyl alcohol intermediates or protection/deprotection of aldehyde groups using standard reagents (e.g., NaBH₄, PCC) .
Advanced: How can regioselectivity challenges in pyridine ring functionalization be addressed?
Answer:
Regioselectivity is controlled via:
- Directing Groups : Electron-donating substituents (e.g., dimethylamino) guide electrophilic substitution to specific positions. For instance, the dimethylamino group at position 6 directs reactions to the 2- and 4-positions of the pyridine ring .
- Catalytic Systems : Transition metal catalysts (e.g., CuI) paired with ligands (e.g., PPh₃) enhance selectivity in cross-coupling reactions .
- Temperature/Solvent Optimization : Elevated temperatures in DMF or NMP improve reaction specificity for trifluoromethylation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the aldehyde proton appears as a singlet near δ 10 ppm, while pyridine protons show splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .
Advanced: How does X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction:
- Determines bond lengths/angles, confirming the spatial arrangement of the trifluoromethyl and dimethylamino groups.
- Identifies intermolecular interactions (e.g., hydrogen bonding between aldehyde oxygen and adjacent groups), critical for understanding packing behavior .
- Requires high-purity crystals grown via slow evaporation in solvents like ethanol or DCM .
Basic: What are the typical reactivity patterns of the benzaldehyde moiety?
Answer:
The aldehyde group undergoes:
- Condensation Reactions : With amines or hydrazines to form Schiff bases or hydrazones, useful in derivatization for biological studies .
- Oxidation : To benzoic acid derivatives using KMnO₄ or CrO₃, enabling further functionalization .
- Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde, forming secondary alcohols .
Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
Answer:
The -CF₃ group:
- Acts as a strong electron-withdrawing group (EWG), deactivating the pyridine ring and directing electrophilic attacks to specific positions.
- Enhances stability against metabolic degradation in biological studies, making the compound a candidate for drug discovery .
- Requires careful handling of fluorine-specific side reactions (e.g., defluorination under basic conditions) .
Intermediate: What strategies are used to assess potential biological activity?
Answer:
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays or HPLC .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors, guided by the compound’s lipophilicity (logP) from the trifluoromethyl group .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
Advanced: How should researchers resolve discrepancies in NMR data for this compound?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve overlapping peaks, especially in aromatic regions .
- Dynamic NMR : Variable-temperature studies clarify conformational equilibria (e.g., aldehyde rotamers) .
- Purity Verification : Use TLC with 4-(dimethylamino)benzaldehyde spray reagent to detect impurities .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid aldehyde oxidation .
- Solvent Choice : Dissolve in anhydrous DMSO or DCM for long-term storage .
Advanced: How can computational methods predict the compound’s physicochemical properties?
Answer:
- DFT Calculations : Gaussian software optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Solubility Prediction : COSMO-RS models estimate solubility in various solvents, aiding formulation design .
- ADMET Profiling : SwissADME predicts absorption, metabolism, and toxicity, leveraging the compound’s logP and topological surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
